1-Amino-1H-pyrrole-2,5-dione hydrochloride
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Overview
Description
1-Amino-1H-pyrrole-2,5-dione hydrochloride is a chemical compound with the molecular formula C6H8N2O2·HCl It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Amino-1H-pyrrole-2,5-dione hydrochloride can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with an amine, followed by cyclization to form the pyrrole ring. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Amino-1H-pyrrole-2,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties .
Scientific Research Applications
1-Amino-1H-pyrrole-2,5-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Amino-1H-pyrrole-2,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Maleimide: A structurally similar compound with a pyrrole-2,5-dione core.
N-Substituted Pyrroles: Compounds with different substituents on the nitrogen atom of the pyrrole ring.
Indole Derivatives: Compounds with a similar heterocyclic structure but containing an additional benzene ring.
Uniqueness
1-Amino-1H-pyrrole-2,5-dione hydrochloride is unique due to its specific amino group and hydrochloride salt form, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C4H5ClN2O2 |
---|---|
Molecular Weight |
148.55 g/mol |
IUPAC Name |
1-aminopyrrole-2,5-dione;hydrochloride |
InChI |
InChI=1S/C4H4N2O2.ClH/c5-6-3(7)1-2-4(6)8;/h1-2H,5H2;1H |
InChI Key |
ALTDCMPYJKWOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)N.Cl |
Origin of Product |
United States |
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